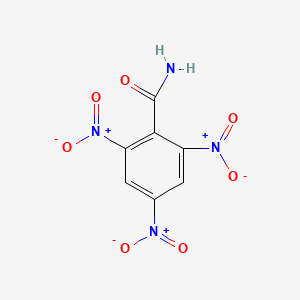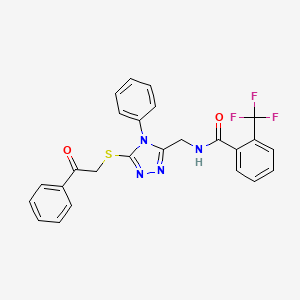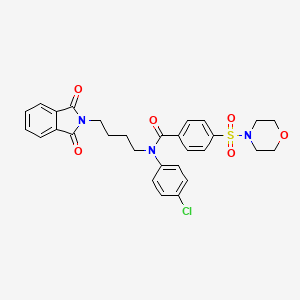
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as 3-MBP, is a chemical compound that belongs to the pyrrole-2,5-dione family. This compound has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been synthesized and found to be effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. The effectiveness of these compounds as inhibitors increases with concentration, showcasing their potential in protecting industrial materials from corrosive environments. The adsorption mechanism on carbon steel surfaces is primarily controlled by chemisorption, based on thermodynamic data and XPS analysis (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
Studies on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have shown significant inhibition of glycolic acid oxidase (GAO), an enzyme involved in oxalate production. These inhibitors are particularly potent when they possess large lipophilic substituents, indicating their potential utility in managing conditions like hyperoxaluria by reducing urinary oxalate levels (Rooney et al., 1983).
Polymer Synthesis
1H-pyrrole-2,5-dione and its derivatives have been utilized in the synthesis of polymers with various applications. For instance, polymers containing 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole units have been developed, displaying novel properties suitable for advanced material applications. The process involves the polymerization of these units with alkyldihalides, leading to the formation of new polymers with distinct structural characteristics and physical properties (Mallakpour et al., 1998).
Antioxidant Activity
Research into Mannich bases of 1H-pyrrole-2,5-dione derivatives has unveiled their potential antioxidant activities. An example is the study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, which demonstrated significant antioxidant effects through a comprehensive vibrational analysis comparing experimental and computed spectra. These findings suggest the importance of such compounds in developing antioxidant agents (Boobalan et al., 2014).
Photoluminescent Materials
The development of photoluminescent polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units demonstrates another application of 1H-pyrrole-2,5-dione derivatives. These materials exhibit strong fluorescence and enhanced photochemical stability, making them suitable for electronic applications due to their good solubility, processability, and distinctive optical properties (Zhang & Tieke, 2008).
properties
IUPAC Name |
1-(3-methylbutyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)5-6-10-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWTWIVDYGMTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)






![3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2933956.png)